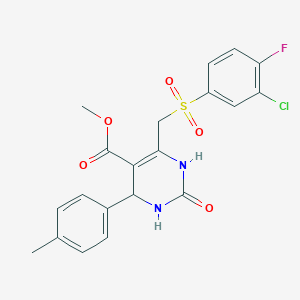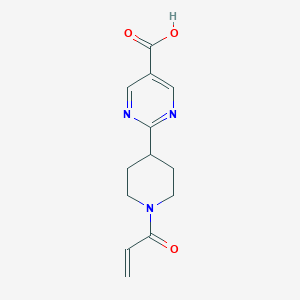
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid, also known as PEP5, is a heterocyclic organic compound. It has a molecular weight of 261.28 . The IUPAC name for this compound is 2-(1-acryloylpiperidin-4-yl)pyrimidine-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O3/c1-2-11(17)16-5-3-9(4-6-16)12-14-7-10(8-15-12)13(18)19/h2,7-9H,1,3-6H2,(H,18,19) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been extensively studied . For instance, the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves a reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.28 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Design
Antiviral Agents
Spiropiperidines and Spiro Compounds
Condensed Piperidines
Biological Evaluation and Pharmacological Activity
Multicomponent Reactions and Synthetic Strategies
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions for the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-11(17)16-5-3-9(4-6-16)12-14-7-10(8-15-12)13(18)19/h2,7-9H,1,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGULPOZNRVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

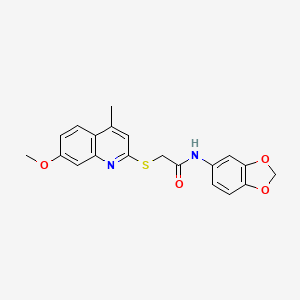
![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)
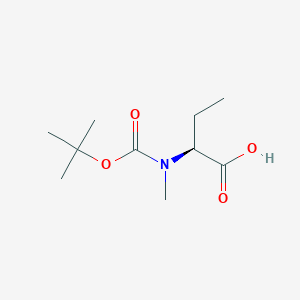
![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)
![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)
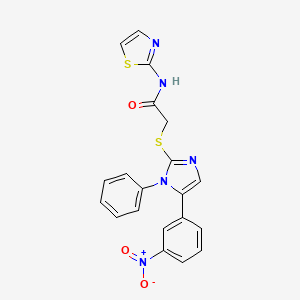
![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)


